

# Literature review on adamantane derivatives in medicinal chemistry

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## Compound of Interest

Compound Name: 2-(3-Hydroxyadamantan-1-yl)acetic acid

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An In-Depth Technical Guide to Adamantane Derivatives in Medicinal Chemistry

## Introduction: The Adamantane Scaffold

Adamantane, a tricyclic alkane with a unique diamondoid structure, has emerged as a privileged scaffold in medicinal chemistry.<sup>[1]</sup> Its rigid, lipophilic, and three-dimensional cage-like framework provides a unique combination of properties that medicinal chemists have exploited to enhance the therapeutic potential of various drug candidates.<sup>[1][2]</sup> The introduction of an adamantane moiety can significantly improve the pharmacokinetic and pharmacodynamic profiles of a molecule by influencing its lipophilicity, metabolic stability, bioavailability, and binding affinity for biological targets.<sup>[2][3][4]</sup> First gaining prominence with the discovery of the antiviral activity of amantadine in the 1960s, the applications of adamantane derivatives have since expanded to a wide range of therapeutic areas, including neurodegenerative diseases, cancer, and diabetes.<sup>[5][6][7][8]</sup> This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of adamantane derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

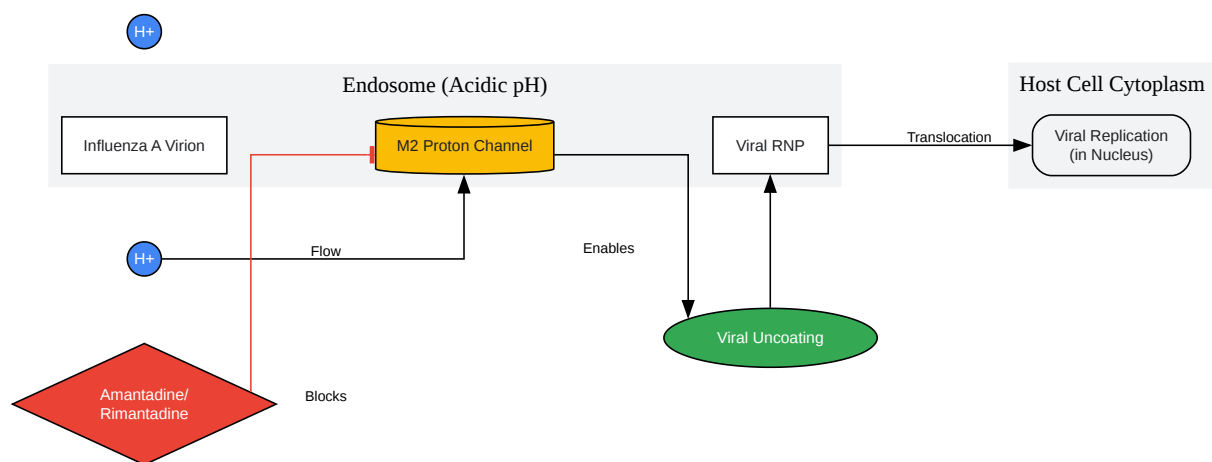
## Therapeutic Applications of Adamantane Derivatives

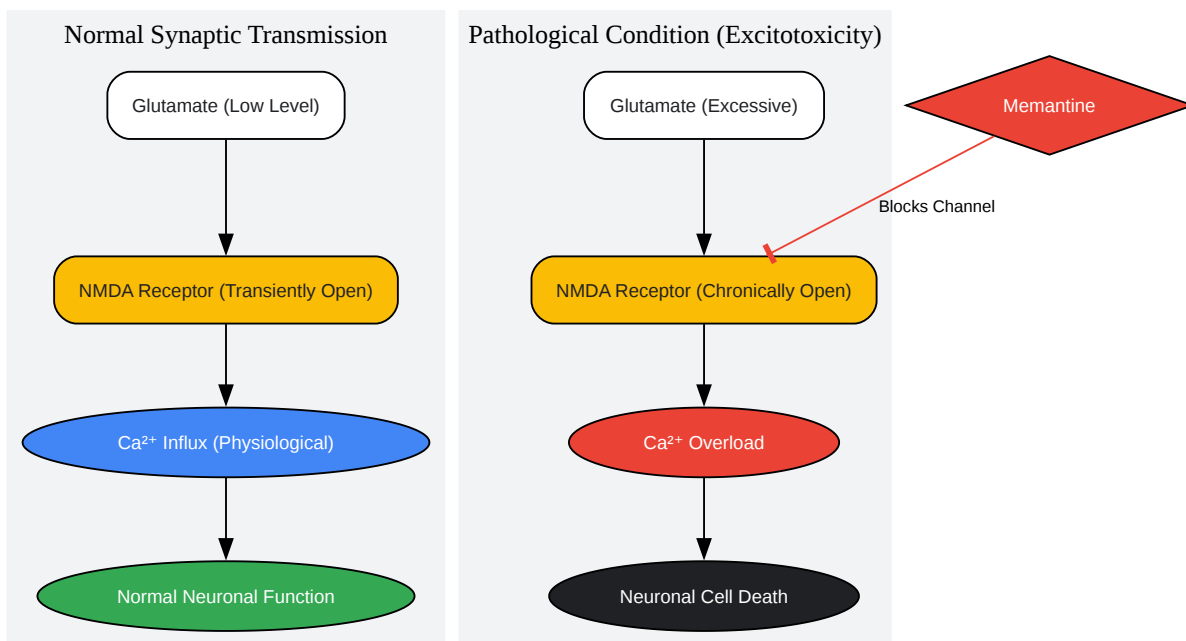
The unique properties of the adamantane core have been leveraged to develop treatments for a variety of diseases. Its derivatives have shown significant activity as antiviral, neuroprotective, and anticancer agents, among others.<sup>[6]</sup>

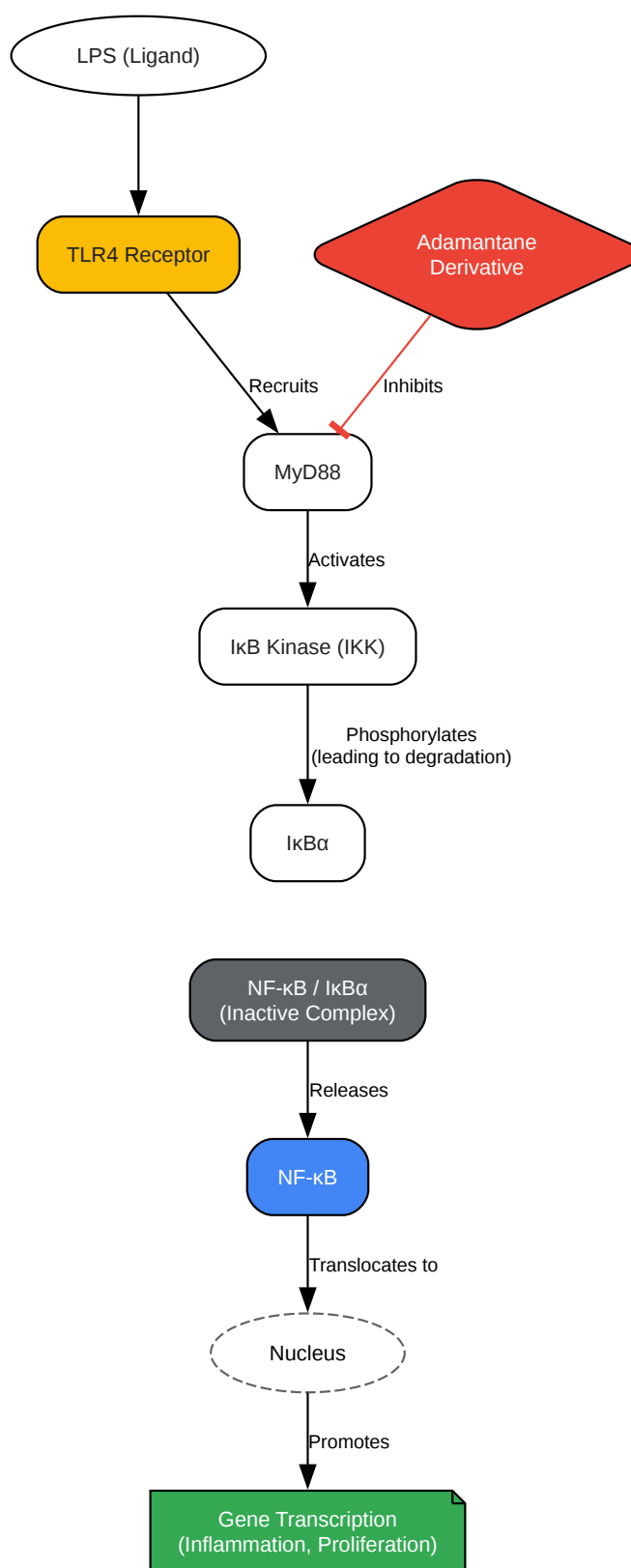
## Antiviral Activity

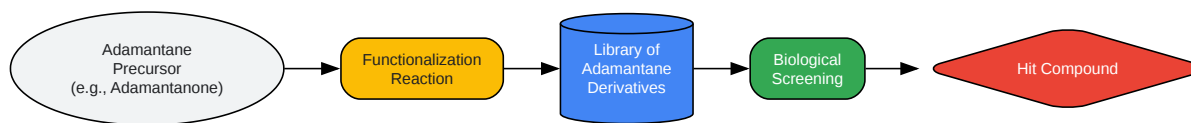
The antiviral properties of adamantane derivatives were the first to be discovered and are the most well-established.[9] Amantadine and its  $\alpha$ -methyl derivative, rimantadine, were pioneering drugs for the prophylaxis and treatment of Influenza A virus infections.[7][10]

**Mechanism of Action: Influenza A M2 Proton Channel Blockade** The primary mechanism of action for amantadine and rimantadine against Influenza A is the blockade of the M2 proton channel, an essential component in the viral replication cycle.[9][10] After the virus enters the host cell via an endosome, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification is crucial for the uncoating process, which releases the viral ribonucleoprotein (vRNP) complex into the cytoplasm, allowing it to enter the nucleus for replication. Adamantane derivatives act as potent inhibitors of this channel, physically blocking the pore and preventing the influx of protons. This inhibition halts the viral uncoating process, thereby terminating the replication cycle.[9][10]









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